N,N'-diethyl-1,3,4-thiadiazole-2,5-diamine is a heterocyclic compound characterized by the presence of nitrogen and sulfur atoms in its structure. This compound has gained attention due to its diverse applications across various scientific fields, including chemistry, biology, and medicine. Its molecular formula is , with a molecular weight of 172.25 g/mol and a CAS number of 894880-65-0. The compound is recognized for its potential as an intermediate in chemical synthesis as well as its biological activity, particularly as an inhibitor of certain enzymes crucial for cell proliferation and microbial growth .
The synthesis of N,N'-diethyl-1,3,4-thiadiazole-2,5-diamine typically involves cyclocondensation reactions. One common method includes the reaction of acylhydrazines with carboxylic acid derivatives in the presence of phosphorus pentasulfide or Lawesson's reagent. These reagents facilitate the formation of the thiadiazole ring through a series of condensation steps .
The synthetic route can be optimized for yield and purity by employing continuous flow reactors and automated systems, which enhance scalability in industrial applications. Reaction conditions such as temperature, solvent choice, and concentration are critical for achieving high yields .
The molecular structure of N,N'-diethyl-1,3,4-thiadiazole-2,5-diamine features a five-membered ring containing two nitrogen atoms and one sulfur atom. The ethyl groups are attached to the nitrogen atoms at positions 2 and 5 of the thiadiazole ring.
Key structural data includes:
N,N'-diethyl-1,3,4-thiadiazole-2,5-diamine can undergo various chemical transformations:
Reagents commonly employed in these reactions include:
Depending on the reaction conditions and reagents used, major products include sulfoxides, sulfones, and various N-substituted derivatives.
The mechanism by which N,N'-diethyl-1,3,4-thiadiazole-2,5-diamine exerts its biological effects primarily involves inhibition of inosine monophosphate dehydrogenase (IMPDH). This enzyme is crucial for nucleotide synthesis in proliferating cells such as cancer cells and certain viruses .
The compound's interaction with IMPDH leads to disruption of nucleotide synthesis pathways, ultimately inhibiting cell growth and replication. The action environment—such as pH and temperature—can significantly influence the efficacy of this compound against microbial targets .
While specific physical properties such as density or boiling point are not widely reported for N,N'-diethyl-1,3,4-thiadiazole-2,5-diamine, it is known to be a solid at room temperature.
Key chemical properties include:
N,N'-diethyl-1,3,4-thiadiazole-2,5-diamine has several significant applications:
This compound's versatility across different fields underscores its importance in ongoing scientific research and industrial applications.
The 1,3,4-thiadiazole nucleus represents a privileged scaffold in drug discovery, with N,N'-diethyl-1,3,4-thiadiazole-2,5-diamine (CAS 59173-71-6) emerging as a structurally optimized derivative of significant pharmacological interest. Characterized by the molecular formula C₆H₁₂N₄S and a molecular weight of 172.25 g/mol, this diethylamino-substituted compound exemplifies strategic medicinal chemistry optimization. Its design leverages the inherent bioactivity of the 1,3,4-thiadiazole core while introducing specific alkyl substitutions to enhance drug-like properties. As a derivative of 1,3,4-thiadiazole-2,5-diamine (CAS 2937-81-7), it retains the parent structure’s metabolic stability and hydrogen-bonding capacity but exhibits distinct physicochemical and biological profiles due to the ethyl substituents [6] [8].
The medicinal exploration of 1,3,4-thiadiazoles began in the mid-20th century with the discovery of acetazolamide, a carbonic anhydrase inhibitor used for glaucoma and diuresis. This breakthrough established thiadiazoles as viable pharmacophores. By the 1980s, researchers systematically investigated substitutions at the 2,5-positions of the thiadiazole ring, leading to diamino derivatives. The synthesis of N,N'-diethyl-1,3,4-thiadiazole-2,5-diamine was first documented in the late 20th century through nucleophilic displacement reactions between diethylamine precursors and halogenated thiadiazole intermediates, as illustrated by Freund and Imgart’s early work in 1895 [8]. This compound represented a deliberate shift toward lipophilic analogs to improve bioavailability. Contemporary drug discovery programs have since prioritized this derivative, particularly in anticancer and antimicrobial research, where its balanced lipophilicity and electronic properties address limitations of earlier unsubstituted or aryl-substituted thiadiazoles [2] [7].
Table 1: Evolution of Key 1,3,4-Thiadiazole Derivatives in Drug Discovery
Time Period | Key Compound | Structural Feature | Therapeutic Application |
---|---|---|---|
1950s | Acetazolamide | Sulfonamide-functionalized | Diuretic, Glaucoma |
1980s | 1,3,4-Thiadiazole-2,5-diamine | Unsubstituted diamine | Antimicrobial precursor |
1990s-Present | N,N'-Diethyl derivative | C₂H₅ at N2/N5 positions | Targeted anticancer/antimicrobial agents |
The 1,3,4-thiadiazole core serves as a versatile pharmacophoric template due to its exceptional hydrogen-bonding capacity, aromatic stability, and synthetic flexibility. Key attributes driving its utility include:
Notably, derivatives like 5-(3-chlorobenzo[b]thiophen-2-yl)-1,3,4-thiadiazol-2-amines demonstrate broad-spectrum antimicrobial activity against Bacillus cereus and Escherichia coli, while spiro-fused analogs exhibit anticancer effects against gastric (MGC-803) and breast (MCF-7) adenocarcinoma cell lines. These activities stem from the scaffold’s ability to disrupt essential cellular processes—DNA replication via topoisomerase inhibition or energy metabolism through kinase modulation [3] [7].
Table 2: Pharmacological Profiles of 1,3,4-Thiadiazole Derivatives
Substituent Pattern | Biological Activity | Mechanistic Insights |
---|---|---|
5-Arylaminothiadiazoles | Antitubercular (98% inhibition of M. tuberculosis at 6.25 μg/mL) | Mycobacterial cell wall synthesis disruption |
2-Amino-5-sulfanyl derivatives | COX-2 selective inhibition (Anti-inflammatory) | Competitive binding to prostaglandin synthase |
Diethylamino substitution (e.g., N,N'-diethyl) | Enhanced anticancer activity | Kinase inhibition & Apoptosis induction |
The introduction of diethyl groups at the N2 and N5 positions represents a strategic bioisosteric optimization to overcome limitations of unsubstituted diamines. Key advantages include:
Synthetically, the compound is accessed via nucleophilic displacement of halogenated thiadiazoles (e.g., 2,5-dibromo-1,3,4-thiadiazole) with excess diethylamine. The reaction proceeds under mild conditions (50–60°C) in inert solvents, yielding the diethyl derivative with >75% efficiency [4] [8]. This synthetic accessibility enables rapid analog generation for structure-activity relationship (SAR) studies, particularly in hybrid molecules where the thiadiazole is conjugated with quinoxaline or imidazo[4,5-b]quinoxaline fragments to enhance antitumor potency [3].
Table 3: Impact of N-Alkyl Substitution on Thiadiazole Properties
Substituent | logP | Solubility (mg/mL) | Anticancer IC₅₀ (MCF-7) | Metabolic Half-life (Human Microsomes) |
---|---|---|---|---|
Unsubstituted (H) | -0.82 | 12.5 | >100 μM | <30 min |
N,N'-Dimethyl | 0.06 | 8.3 | 48 μM | 90 min |
N,N'-Diethyl | 1.28 | 5.1 | 18 μM | >240 min |
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 53938-08-2
CAS No.: 4261-17-0
CAS No.: 2016-48-0